molecular formula C6H4F2N4O B2824706 8-(Difluoromethyl)-1,7-dihydropurin-6-one CAS No. 2413882-99-0

8-(Difluoromethyl)-1,7-dihydropurin-6-one

Cat. No. B2824706
CAS RN: 2413882-99-0
M. Wt: 186.122
InChI Key: LWXLKNFVBZQWNU-UHFFFAOYSA-N
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Description

Compounds with a difluoromethyl group (CF2H) are of considerable interest in diverse fields of science because of their unique physical and chemical properties . They are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed . Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical composition and the arrangement of its atoms. The structure can influence the compound’s physical properties and reactivity .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

Physical properties of a compound include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Late-stage Difluoromethylation

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have seen significant advances . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Metal-based Methods

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Minisci-type Radical Chemistry

Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Construction of C (sp3)–CF2H Bonds

Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Site-selective Installation of CF2H onto Large Biomolecules

An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Formation of X–CF2H Bond

The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .

Medicinal Chemistry

The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .

Agrochemicals and Materials Science

In addition to medicinal chemistry, 4-difluoromethyl pyrazole also has potential applications in agrochemicals and materials science .

Mechanism of Action

While the mechanism of action for “8-(Difluoromethyl)-1,7-dihydropurin-6-one” is not specified, compounds like Difluoromethylornithine (DFMO, eflornithine) are known to inhibit ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, some compounds with a difluoromethyl group can cause skin irritation and are suspected of causing cancer .

Future Directions

The field of difluoromethylation has seen significant advancements in recent years, and it’s expected to continue to evolve. The development of new difluoromethylation reagents and methodologies will likely streamline access to molecules of pharmaceutical relevance .

properties

IUPAC Name

8-(difluoromethyl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4O/c7-3(8)5-11-2-4(12-5)9-1-10-6(2)13/h1,3H,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXLKNFVBZQWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethyl)-1,7-dihydropurin-6-one

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